
Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic routes for Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate involve introducing the quinoline and piperazine moieties. While specific conditions may vary, the general steps include:
Quinoline Synthesis: The quinoline ring can be synthesized through various methods, such as Friedländer synthesis or Skraup synthesis. These reactions involve cyclization of aniline derivatives with ketones or aldehydes in the presence of suitable catalysts.
Piperazine Attachment: The piperazine group is introduced via nucleophilic substitution. Ethyl 6-fluoro-8-methyl-4-chloroquinoline-3-carboxylate reacts with piperazine under basic conditions to yield the desired compound.
Chemical Reactions Analysis
Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate undergoes several reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen and a suitable catalyst converts the carbonyl group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the quinoline ring, leading to various derivatives.
Major Products: The primary products include substituted quinoline derivatives with different functional groups.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Its antiviral, anti-inflammatory, and antitubercular properties make it relevant for drug development.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It may serve as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism remains under investigation, but it likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is unique due to its specific substitution pattern, other related compounds include lomefloxacin (a fluoroquinolone antibiotic) and other indole derivatives . These compounds share the indole scaffold and exhibit diverse biological activities.
Properties
Molecular Formula |
C17H20FN3O2 |
|---|---|
Molecular Weight |
317.36 g/mol |
IUPAC Name |
ethyl 6-fluoro-8-methyl-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H20FN3O2/c1-3-23-17(22)14-10-20-15-11(2)8-12(18)9-13(15)16(14)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3 |
InChI Key |
FDIMZPRFAQHSAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCNCC3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


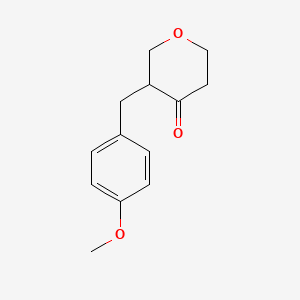

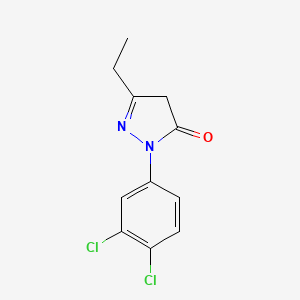
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112882.png)
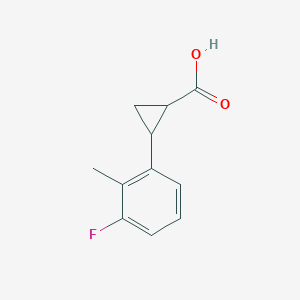
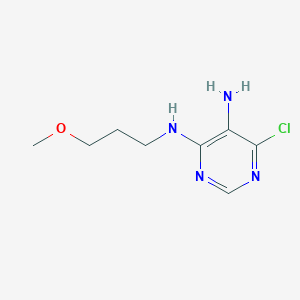


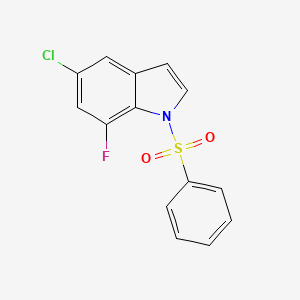
![3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B12112916.png)

![5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide](/img/structure/B12112948.png)


